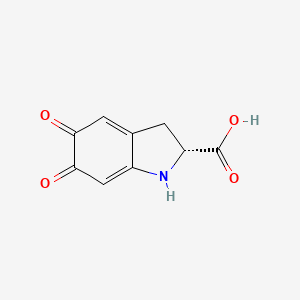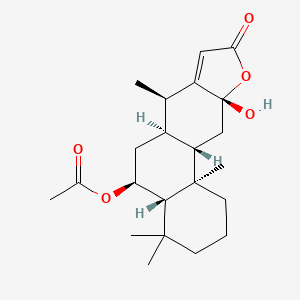
sucutinirane A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sucutinirane A is a natural product found in Bowdichia nitida with data available.
Aplicaciones Científicas De Investigación
1. Cytotoxicity Against Cancer Cells
Sucutinirane A, along with other cassane-type diterpenes sucutiniranes C-F, has been found to exhibit moderate cytotoxicity against various cancer cell lines. This includes human blood premyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and colon cancer (HCT-116) cells (Matsuno et al., 2009). Additionally, this compound and related compounds have shown a moderate cytotoxicity against human colon carcinoma COLO201 cells, and another derivative, 6alpha,7beta-diacetoxyvouacapane, exhibited in vitro antiplasmodial activity against Plasmodium falciparum 3D7 (Matsuno et al., 2008).
2. Induction of Apoptosis in Cancer Cells
Sucutinirane derivatives have been shown to induce apoptosis in HL-60 cells. These derivatives, particularly when modified, can elevate caspase 3/7 activity and decrease the expression of Bcl-2 family proteins, Mcl-1, and Bid. One such derivative, referred to as cassane butenolide 13, induces apoptosis through its oxidative effects, as demonstrated by the generation of reactive oxygen species in HL-60 cells (Deguchi et al., 2014).
3. Structural Elucidation and Biochemical Characterization
Extensive research has been conducted on this compound and related compounds, focusing on their isolation, structural elucidation, and biochemical characterization. This includes the use of techniques like 2D NMR data, chemical correlations, and X-ray analysis to determine the structures of these compounds (Matsuno et al., 2009).
Propiedades
Fórmula molecular |
C22H32O5 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
[(4aS,5S,6aS,7R,10aR,11aS,11bR)-10a-hydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-5-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-12-14-9-17(26-13(2)23)19-20(3,4)7-6-8-21(19,5)16(14)11-22(25)15(12)10-18(24)27-22/h10,12,14,16-17,19,25H,6-9,11H2,1-5H3/t12-,14+,16+,17+,19+,21-,22-/m1/s1 |
Clave InChI |
SBMJOOYWCLPOPY-RTVASPDHSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@@]([C@H]2C[C@@]4(C1=CC(=O)O4)O)(CCCC3(C)C)C)OC(=O)C |
SMILES canónico |
CC1C2CC(C3C(CCCC3(C2CC4(C1=CC(=O)O4)O)C)(C)C)OC(=O)C |
Sinónimos |
sucutinirane A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



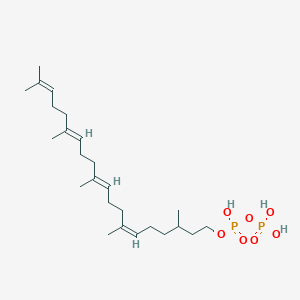
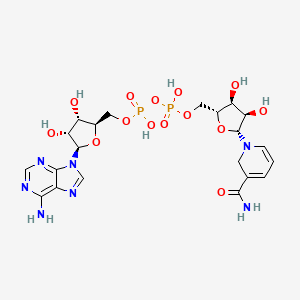

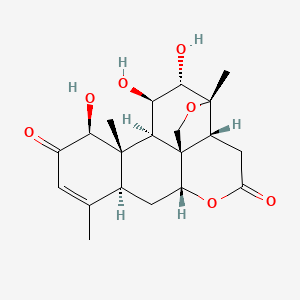


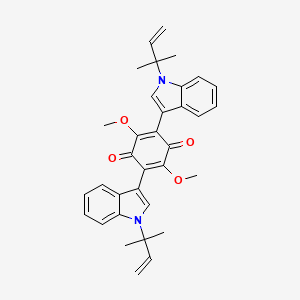
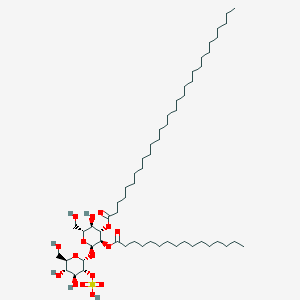
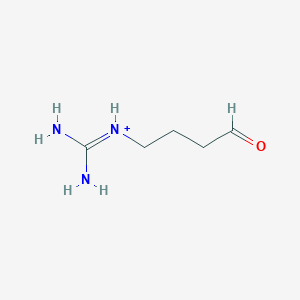
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)

![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
